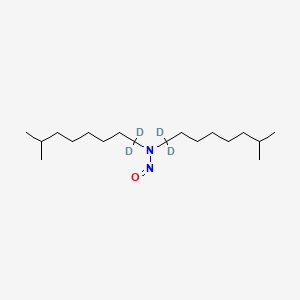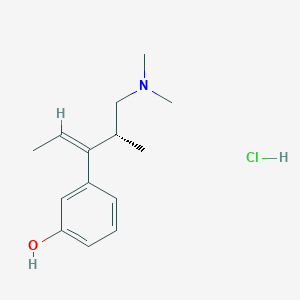![molecular formula C37H59NO4 B13431637 N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod is a synthetic derivative of myriocin, a natural product isolated from the fungus Isaria sinclairii. It is a sphingosine-1-phosphate receptor modulator, primarily known for its use in the treatment of multiple sclerosis. The compound has a molecular formula of C37H59NO4 and a molecular weight of 581.87 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Octylphenyl Intermediate: This involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate.
Butanoic Acid Derivative Formation: The octylphenyl intermediate is then reacted with butanoic acid under acidic conditions to form the desired butanoic acid derivative.
Final Coupling: The butanoic acid derivative is coupled with a suitable amine under dehydrating conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Using large reactors to carry out the alkylation and coupling reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the product meets the required specifications.
化学反応の分析
Types of Reactions
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and its role in modulating immune responses.
作用機序
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod exerts its effects by modulating sphingosine-1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, binds to S1PRs, leading to the sequestration of lymphocytes in lymph nodes and reducing their circulation in the central nervous system. This mechanism helps in reducing inflammation and preventing autoimmune attacks in multiple sclerosis . Additionally, the compound has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α), among other molecular targets .
類似化合物との比較
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod is unique compared to other sphingosine-1-phosphate receptor modulators due to its specific chemical structure and pharmacological profile. Similar compounds include:
Siponimod: Another S1PR modulator used in the treatment of multiple sclerosis.
Ozanimod: A selective S1PR modulator with applications in treating inflammatory bowel disease.
Ponesimod: An S1PR1 modulator used for treating relapsing forms of multiple sclerosis.
特性
分子式 |
C37H59NO4 |
|---|---|
分子量 |
581.9 g/mol |
IUPAC名 |
2-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-4-(4-octylphenyl)butanoic acid |
InChI |
InChI=1S/C37H59NO4/c1-3-5-7-9-11-13-15-31-17-21-33(22-18-31)25-26-35(36(41)42)38-37(29-39,30-40)28-27-34-23-19-32(20-24-34)16-14-12-10-8-6-4-2/h17-24,35,38-40H,3-16,25-30H2,1-2H3,(H,41,42) |
InChIキー |
QSUNTPPQZHQIDH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)O)NC(CCC2=CC=C(C=C2)CCCCCCCC)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)



![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)




![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
